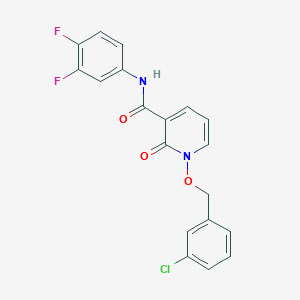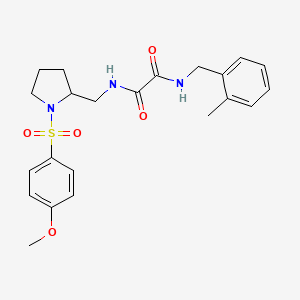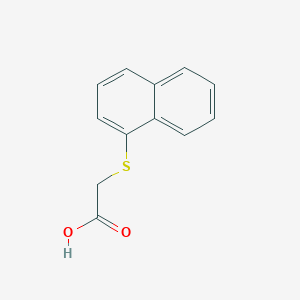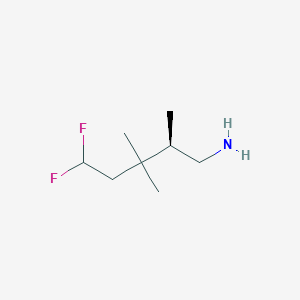![molecular formula C18H20N2O3S B2986616 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide CAS No. 1252557-61-1](/img/structure/B2986616.png)
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of HDACs by MS-275 leads to increased acetylation of histones, resulting in chromatin relaxation and gene activation. MS-275 has shown promise in the treatment of various cancers and other diseases.
Scientific Research Applications
Fluorescent Molecular Probes
Fluorescent solvatochromic dyes, incorporating structural elements similar to the queried compound, have been developed for use as highly sensitive fluorescent molecular probes. These probes, featuring a "push-pull" electron transfer system, demonstrate strong solvent-dependent fluorescence correlated with solvent polarity. This characteristic makes them suitable for studying biological events and processes due to their long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Photoelectric Conversion
Compounds with structures related to the queried chemical have shown significant photoelectric conversion properties when used to sensitize nanocrystalline TiO2 electrodes. The inclusion of hemicyanine dyes with D-π-A systems in these compounds enables efficient charge separation under simulated solar light, highlighting their potential in energy conversion and photovoltaic applications (Wang et al., 2000).
Protective Groups in Synthetic Chemistry
The 2-(4-methylphenylsulfonyl)ethenyl group, a related structural feature, has been utilized as a protecting group for NH groups in a variety of compounds, including imides, azinones, and nucleosides. This protective strategy facilitates controlled stereochemistry in synthetic pathways, demonstrating the compound's utility in complex organic syntheses (Petit et al., 2014).
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, indicating the role of similar structures in drug metabolism studies. This approach, using microbial-based systems, aids in the structural characterization of drug metabolites, facilitating the understanding of drug interactions and effects in preclinical species (Zmijewski et al., 2006).
properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-8-10-15(11-9-14)12-13-24(22,23)20-18(2,17(19)21)16-6-4-3-5-7-16/h3-13,20H,1-2H3,(H2,19,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJJHGSORLOOX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2986535.png)


![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)
![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide](/img/structure/B2986553.png)
![2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide](/img/structure/B2986554.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)
![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)